

The Most Stable Isotope of Lawrencium: A Technical Guide to Lr-266

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Compound of Interest

Compound Name: Lawrencium

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Nuclear Properties of the Longest-Lived **Lawrencium** Isotope.

Executive Summary

Lawrencium (Lr), the final actinide with atomic number 103, is a synthetic element of significant interest in nuclear physics and chemistry. All its isotopes are radioactive, with stability varying greatly. This guide focuses on the heaviest and most stable known isotope, **Lawrencium-266** (^{266}Lr). Contrary to older literature that cited ^{262}Lr as the most stable, recent discoveries have established ^{266}Lr , with a half-life of approximately 11 hours, as the longest-lived isotope.^{[1][2][3][4][5]} This document provides a comprehensive technical overview of ^{266}Lr , including its nuclear properties, the detailed experimental protocol for its synthesis as a decay product of Tennessine-294, and its characteristic decay pathway. The information is intended for professionals in scientific research fields requiring a deep understanding of the properties and production of superheavy elements.

Nuclear Properties of Lawrencium Isotopes

The stability of **Lawrencium** isotopes increases with mass number, culminating in ^{266}Lr . This isotope's comparatively long half-life of nearly half a day makes it a candidate for future, more detailed chemical studies, should production yields be improved. The primary mode of decay for ^{266}Lr is spontaneous fission. A summary of the key nuclear data for ^{266}Lr and other notable long-lived **Lawrencium** isotopes is presented below.

Isotope	Half-Life	Decay Mode(s)
^{266}Lr	~11 hours	Spontaneous Fission (SF)
^{262}Lr	~3.6 - 4 hours	Electron Capture (EC), Alpha (α), Spontaneous Fission (SF)
^{261}Lr	~44 minutes	Spontaneous Fission (SF)
^{260}Lr	~2.7 minutes	Alpha (α)

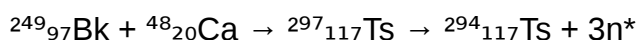
Table 1: Comparison of the half-lives and decay modes for the longest-lived **Lawrencium** isotopes. ^{266}Lr is distinguished by its significantly longer half-life and decay exclusively via spontaneous fission.

Synthesis and Identification: Experimental Protocols

Lawrencium-266 is not produced directly but appears as the final product in the alpha decay chain of a heavier element, Tennessine-294 (^{294}Ts).^[6] Therefore, the experimental protocol describes the synthesis of ^{294}Ts . These experiments are conducted at specialized superheavy element laboratories, such as the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany.^{[3][7]}

Nuclear Reaction

The synthesis is achieved through a "hot fusion" reaction, bombarding a target of Berkelium-249 with a high-intensity beam of Calcium-48 ions. The specific reaction channel that produces ^{294}Ts is:



The compound nucleus, $^{297}\text{Ts}^*$, is formed in a highly excited state and promptly evaporates three neutrons ($3n$) to form the ^{294}Ts isotope.

Experimental Setup and Parameters

The production and identification of a few atoms of a superheavy element requires a sophisticated setup involving a particle accelerator, a target system, a recoil separator, and a highly sensitive detector array.

- **Projectile & Beam:** A beam of Calcium-48 (^{48}Ca) ions is accelerated to a specific energy. In the confirmatory experiment at GSI, center-of-target beam energies of 252.1 to 258.0 MeV were used.^[7] The beam intensity is maximized to increase the probability of fusion events, with average intensities of approximately 4.7×10^{12} ions per second.^[7]
- **Target:** The target consists of Berkelium-249 (^{249}Bk), a rare, synthetic radioisotope produced at facilities like the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.^{[3][8]}
 - **Composition:** The material is typically in the form of Berkelium(III) oxide (Bk_2O_3). Due to the relatively short half-life of ^{249}Bk (~330 days), the target material will also contain its decay product, Californium-249 (^{249}Cf).^[7]
 - **Fabrication:** The target material, with a thickness of about 0.48 mg/cm², is electrodeposited onto thin titanium (Ti) backing foils (~2.2 μm thick).^[7]
 - **Configuration:** To withstand the intense heat from the ion beam, the target foils are mounted on the edge of a rotating wheel, which spins in synchronization with the beam pulses.^[7]
- **Separation & Detection:**
 - **Recoil Separation:** The newly formed ^{294}Ts atoms recoil out of the target and are guided into a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS) or GSI's TASCA.^{[3][7]} This device uses magnetic and electric fields to separate the heavy fusion products from the unreacted ^{48}Ca beam particles and other lighter reaction byproducts.
 - **Implantation:** The separated ^{294}Ts ions are directed towards a detector array, where they are implanted into a position-sensitive silicon detector, such as a Double-Sided Silicon Strip Detector (DSSSD).^[9] The detector records the time, position, and energy of the implantation event.

- **Decay Correlation:** The implanted nucleus remains at its position until it decays. The detection system records the subsequent chain of alpha decays and the final spontaneous fission. By correlating the position of the initial implantation with the sequence of decay events in the same location, scientists can reconstruct the decay chain and unambiguously identify the parent nucleus (^{294}Ts) and all its daughters, including ^{266}Lr .

Caption: Experimental workflow for the synthesis of Tennessine-294, the precursor to Lawrencium-266.

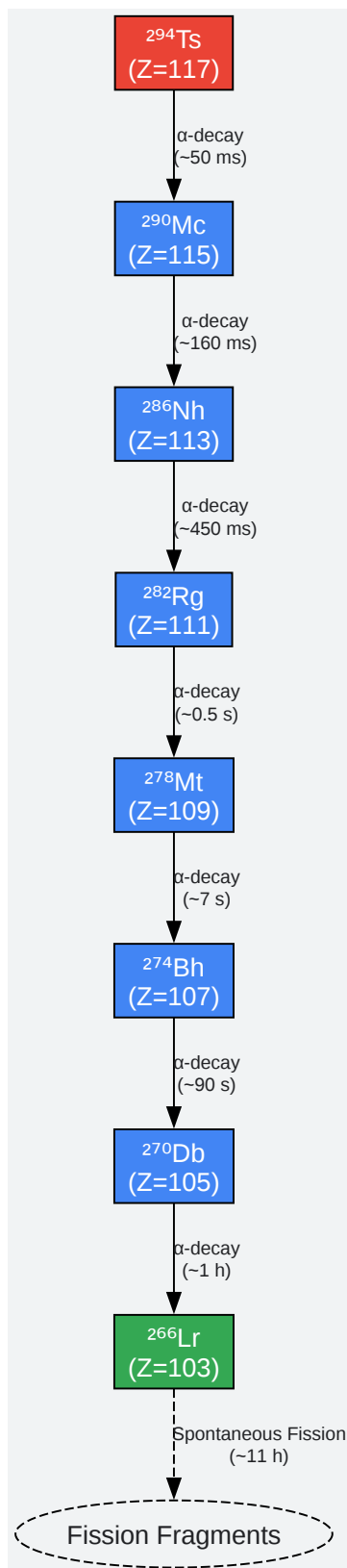
Decay Pathway to Lawrencium-266

The identification of ^{266}Lr is intrinsically linked to the observation of the full alpha decay chain originating from its parent, ^{294}Ts . The chain consists of five sequential alpha decays. Each alpha decay reduces the atomic number (Z) by 2 and the mass number (A) by 4. The chain terminates when ^{266}Lr decays via spontaneous fission, a process where the nucleus splits into two smaller fragments.

Parent Isotope	Decay Mode	Half-Life (approx.)	Alpha Decay Energy (Q_α , approx. MeV)	Daughter Isotope
^{294}Ts (Z=117)	α	~50 ms	10.81	^{290}Mc (Z=115)
^{290}Mc (Z=115)	α	~160 ms	10.16	^{286}Nh (Z=113)
^{286}Nh (Z=113)	α	~450 ms	9.77	^{282}Rg (Z=111)
^{282}Rg (Z=111)	α	~0.5 s	9.21	^{278}Mt (Z=109)
^{278}Mt (Z=109)	α	~7 s	9.01	^{274}Bh (Z=107)
^{274}Bh (Z=107)	α	~90 s	8.53	^{270}Db (Z=105)
^{270}Db (Z=105)	α	~1 hour	8.15	^{266}Lr (Z=103)
^{266}Lr (Z=103)	SF	~11 hours	N/A	Fission Fragments

Table 2: The alpha decay chain originating from ^{294}Ts , leading to the formation of ^{266}Lr , and its subsequent decay. Data is synthesized from experimental reports.

The logical progression of this decay is a cornerstone of the isotope's identification.



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Caption: Alpha decay cascade of Tennessine-294 terminating in the spontaneous fission of Lawrencium-266.

Conclusion

Lawrencium-266 stands as the current benchmark for stability among **Lawrencium** isotopes. Its synthesis is a multi-stage process, reliant on the creation and subsequent alpha decay of Tennessine-294. The experimental protocols demand state-of-the-art facilities capable of producing intense heavy ion beams and separating single atoms from a vast background of other particles. The 11-hour half-life of ^{266}Lr , while short by conventional standards, is remarkably long in the realm of superheavy elements, suggesting it lies on the shores of the theorized "island of stability." As production methods and detection efficiencies improve, future studies of ^{266}Lr may provide deeper insights into the nuclear structure and chemical behavior at the extreme upper end of the periodic table.

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